N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
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Overview
Description
The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a complex organic molecule that contains an imidazo[2,1-b]thiazole core . This core is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen (N), sulfur (S), and carbon ©. The imidazo[2,1-b]thiazole core is attached to a phenyl group and a naphthamide group.
Molecular Structure Analysis
The molecular structure of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is likely to be complex due to the presence of multiple ring structures and functional groups. The imidazo[2,1-b]thiazole core itself is a fused ring system containing five atoms - three carbons, one nitrogen, and one sulfur .Chemical Reactions Analysis
The reactivity of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” would depend on the specific functional groups present in the molecule. The imidazo[2,1-b]thiazole core, for example, might undergo reactions typical of other heterocyclic compounds .Scientific Research Applications
Anticancer Research
Specific Scientific Field
Oncology and cancer research.
Summary of the Application
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been investigated for its potential as an anticancer agent. Researchers have synthesized this compound and evaluated its activity against various cancer cell lines.
Experimental Procedures
Synthesis
The compound is synthesized by reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction outcome depends on the structure of the starting bromo ketone. Electron-withdrawing substituents in the ketone lead to the formation of 2,5-diarylfurans, while the desired compound is obtained when the ketone lacks such substituents .
Antitumor Screening
Researchers tested the compound’s antitumor activity against kidney cancer cells and other cancer cell lines, including prostate cancer, colon cancer, and leukemia. It exhibited moderate ability to suppress kidney cancer growth and weaker effects on other cell lines .
Results
The compound demonstrated promising anticancer potential, particularly against kidney cancer cells. Further studies are needed to optimize its efficacy and explore its mechanism of action.
Antimicrobial Applications
Specific Scientific Field
Microbiology and infectious diseases.
Summary of the Application
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives may have antimicrobial properties.
Experimental Procedures
Antimicrobial Testing
The compound or its derivatives can be tested against various bacteria and fungi to evaluate their inhibitory effects. The diameters of zones of inhibition can be measured .
Results
While specific data on antimicrobial activity for this compound are not readily available, its structural features suggest potential utility as an antimicrobial agent.
Catalysts in Asymmetric Synthesis
Specific Scientific Field
Organic chemistry and catalysis.
Summary of the Application
The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities for their use as catalysts in asymmetric synthesis.
Experimental Procedures
Asymmetric Reactions
These compounds can be tested in asymmetric reactions, such as enantioselective transformations, to assess their catalytic efficiency .
Results
The compound’s unique structure makes it a potential candidate for catalytic applications in organic synthesis.
Future Directions
The future directions for research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis and reactivity, as well as investigation of their potential biological activities . These compounds could also be modified to create new derivatives with potentially useful properties.
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFBVBCLKWVXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide |
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